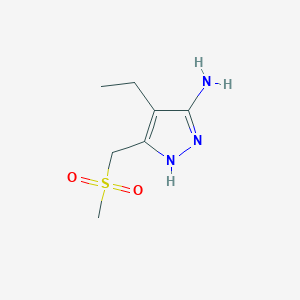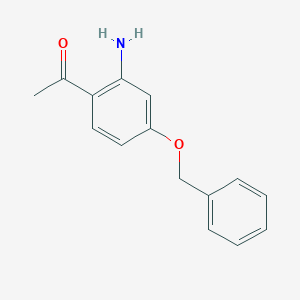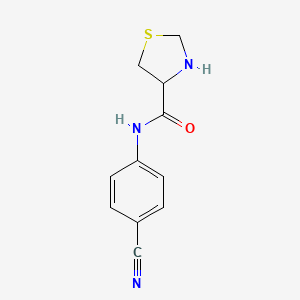![molecular formula C18H21N3OS B15240779 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15240779.png)
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in boiling ethanol .
Análisis De Reacciones Químicas
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and triethylamine . Major products formed from these reactions include N-substituted cyanoacetamide derivatives and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is widely used in scientific research, particularly in the field of proteomics . It serves as a specialty product for studying protein interactions and functions. Additionally, this compound is utilized in the synthesis of biologically active heterocyclic moieties, making it valuable in medicinal chemistry and drug discovery . Its diverse biological activities have drawn the attention of biochemists and researchers in the last decade .
Mecanismo De Acción
The mechanism of action of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming various heterocyclic compounds . These interactions can influence biological processes and pathways, contributing to its effects in proteomics and medicinal research .
Comparación Con Compuestos Similares
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structure and functional groups. Similar compounds include other N-substituted cyanoacetamides and heteryl cyanoacetamides . These compounds share similar synthetic routes and chemical reactivity but may differ in their biological activities and applications . The uniqueness of this compound lies in its specific use in proteomics research and its ability to form diverse heterocyclic compounds .
Propiedades
Fórmula molecular |
C18H21N3OS |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H21N3OS/c1-2-3-4-5-6-14-7-9-15(10-8-14)16-13-23-18(20-16)21-17(22)11-12-19/h7-10,13H,2-6,11H2,1H3,(H,20,21,22) |
Clave InChI |
UJOYETBRRMXPGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


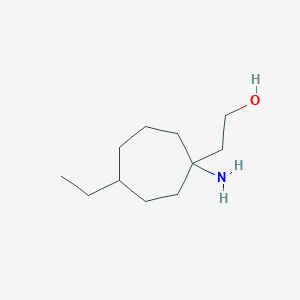

![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)

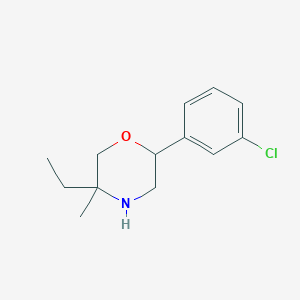
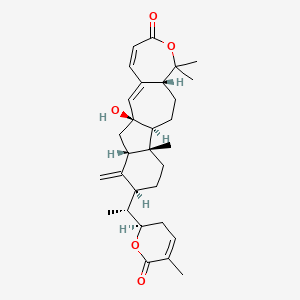

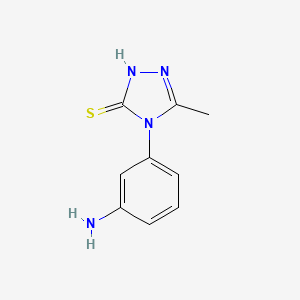

![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)
